2-Hydroxyethyl formate
Overview
Description
2-Hydroxyethyl formate (2-HEF) is a versatile organic compound that has been used in a variety of scientific and industrial applications. It is a colorless liquid with a sweet smell and a boiling point of 108°C. 2-HEF is a derivative of formic acid and is a member of the class of organic compounds known as formates. 2-HEF has been used in the synthesis of organic compounds, in the development of new drugs, and in the study of biochemical and physiological effects.
Scientific Research Applications
Catalytic Applications
2-Hydroxyethyl formate is utilized in various catalytic applications. It serves as an effective medium and catalyst in hetero-Michael reactions, applicable to aromatic sulfur nucleophiles and secondary nitrogen nucleophiles (Sharma & Degani, 2007). It is also used in palladium-catalyzed hydrogenation, acting as both a solvent and hydrogen donor, enabling the reduction of aromatic ketones, nitro groups, and olefins under mild conditions (Suzuki et al., 2013).
Ionic Liquid Applications
This compound is prominent in the synthesis of ionic liquids, exhibiting low melting temperatures and high ionic conductivity. It can dissolve many inorganic salts and some insoluble polymers, like polyaniline and polypyrrole (Bıçak, 2005). Its properties as an ionic liquid are further characterized by studies on viscosity, density, and surface tension, demonstrating high surface energy and low surface entropy (Ghatee et al., 2012).
Chemical Synthesis
In chemical synthesis, this compound facilitates the green synthesis of β-nitrostyrenes, promoting condensation of nitroalkanes with aldehydes (Alizadeh et al., 2010). It also catalyzes the synthesis of 7,10-diaryl-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-8-amine derivatives under solvent-free conditions (Shaterian & Noura, 2014).
Environmental Applications
The environmental applications of this compound include its use in CO2 capture and natural gas sweetening, where it shows promise in high-pressure CO2 solubility studies (Mattedi et al., 2011).
Biomedical Applications
In the biomedical field, this compound derivatives, such as 2-hydroxyethyl methacrylate, have been developed as biocompatible and degradable polymers, suitable for various applications, including drug delivery systems (Zhang et al., 2012).
Safety and Hazards
When handling “2-Hydroxyethyl formate”, it is advised to avoid dust formation and avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .
Future Directions
Biochemical Analysis
Biochemical Properties
2-Hydroxyethyl formate plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with enzymes such as hydroxylamine and hydrazine, facilitating the formation of oximes and hydrazones through nucleophilic addition reactions. These interactions are crucial for various biochemical processes, including the synthesis of pharmaceuticals and other organic compounds .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce oxidative stress in cells, leading to changes in gene expression and metabolic pathways. This compound can also affect cell signaling pathways by interacting with specific receptors and enzymes, thereby modulating cellular responses .
Properties
IUPAC Name |
2-hydroxyethyl formate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c4-1-2-6-3-5/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQJDWBNQNAJHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862322 | |
Record name | 1,2-Ethanediol, 1-formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00862322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1,2-Ethanediol, 1-formate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
628-35-3 | |
Record name | Glycol monoformate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=628-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Ethanediol monoformate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628353 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxyethyl formate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3770 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Ethanediol, 1-formate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Ethanediol, 1-formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00862322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxyethyl formate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.036 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Glycol monoformate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8FJC27WY2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Hydroxyethyl formate formation from an atmospheric chemistry perspective?
A1: 2-Butoxyethanol is a glycol ether commonly used as a solvent, leading to its release into the atmosphere. [] Once in the atmosphere, 2-Butoxyethanol reacts with hydroxyl radicals (OH), undergoing oxidation. This reaction generates various products, including this compound, with a molar formation yield of 22%. [] Understanding the products formed from the atmospheric oxidation of compounds like 2-Butoxyethanol is crucial. These products, including this compound, contribute to the complex chemistry of the atmosphere and can influence air quality and contribute to the formation of secondary pollutants.
Q2: What analytical techniques were employed to identify and quantify this compound in the study?
A2: The study utilized a combination of analytical techniques to identify and quantify this compound:
- Gas Chromatography (GC): This method separated the various products formed during the reaction based on their volatility and interaction with the column. []
- In Situ Fourier Transform Infrared Spectroscopy (FTIR): This technique provided structural information about the products by analyzing their characteristic infrared absorption patterns. []
- Atmospheric Pressure Ionization Tandem Mass Spectrometry (APCI-MS): This highly sensitive method offered detailed information about the molecular weight and fragmentation patterns of the products, confirming their identities. []
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